(1-Ethyl-4-piperidinyl)acetic acid hydrochloride
Description
Historical Context and Discovery Timeline
The development of (1-ethyl-4-piperidinyl)acetic acid hydrochloride follows the broader historical trajectory of piperidine chemistry, which traces its origins to the mid-19th century discoveries in alkaloid research. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound after obtaining it through the reaction of piperine with nitric acid. This foundational work established the groundwork for subsequent developments in piperidine derivative chemistry.
Nomenclature, Identification, and CAS Registry
This compound is formally registered under Chemical Abstracts Service number 1185412-62-7, providing its unique chemical identifier within the global chemical registry system. The compound exists under several recognized synonymous designations, including 2-(1-Ethylpiperidin-4-yl)acetic acid hydrochloride, which represents an alternative systematic naming convention that emphasizes the positional relationship of the functional groups.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1185412-62-7 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.69772 g/mol |
| MDL Number | MFCD11841264 |
| CBNumber | CB03896884 |
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 2-(1-ethylpiperidin-4-yl)acetic acid hydrochloride. This naming system explicitly identifies the ethyl substitution at the nitrogen position (position 1) of the piperidine ring, the acetic acid functionality attached at position 4, and the hydrochloride salt formation. Alternative nomenclature systems may refer to this compound as this compound, reflecting slight variations in systematic naming approaches while maintaining chemical accuracy.
Chemical Classification within Piperidine Derivatives
This compound belongs to the broader classification of piperidine derivatives, which constitute a major heterocyclic family within organic chemistry. Piperidine derivatives are characterized by their six-membered ring structure containing five methylene groups and one nitrogen atom in the sp³-hybridized state. This particular compound represents a subclass of piperidine acetic acid derivatives, distinguished by the presence of both an alkyl substitution on the nitrogen atom and an acetic acid functional group attached to the ring system.
The compound specifically falls within the category of N-alkylated piperidine carboxylic acid derivatives, where the ethyl group provides N-substitution and the acetic acid moiety introduces carboxylic acid functionality. This dual functionalization pattern is significant within medicinal chemistry, as it provides multiple sites for molecular recognition and biological interaction. The hydrochloride salt formation further classifies this compound among the ionic derivatives of piperidine carboxylic acids, enhancing its solubility properties and stability characteristics.
Within the broader context of heterocyclic chemistry, this compound exemplifies the versatility of piperidine scaffolds in supporting diverse functional group modifications. The presence of the acetic acid side chain at the 4-position of the piperidine ring represents a common structural motif in pharmaceutical chemistry, where such positioning optimizes molecular geometry for biological target interaction.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its chemical and biological significance. The piperidine core provides a flexible six-membered ring system that adopts chair conformations, similar to cyclohexane, but with the nitrogen atom introducing both electronic and steric modifications to the ring behavior.
| Structural Feature | Chemical Significance |
|---|---|
| Piperidine Ring | Six-membered saturated heterocycle with chair conformation |
| N-Ethyl Substitution | Increases lipophilicity and modifies electronic properties |
| 4-Position Acetic Acid | Introduces hydrogen bonding capability and ionizable functionality |
| Hydrochloride Salt | Enhances water solubility and crystalline stability |
The N-ethyl substitution introduces important stereoelectronic effects that influence the compound's three-dimensional structure and reactivity profile. This alkyl substitution increases the electron density at the nitrogen center while simultaneously providing steric bulk that can influence molecular conformations and intermolecular interactions. The positioning of the acetic acid functionality at the 4-position of the piperidine ring creates a molecular geometry that optimizes the spatial relationship between the basic nitrogen center and the acidic carboxyl group.
The hydrochloride salt formation represents a critical structural modification that significantly impacts the compound's physical properties and handling characteristics. The ionic interaction between the protonated nitrogen center and the chloride anion creates a zwitterionic system that enhances crystallinity and water solubility compared to the free base form. This salt formation also influences the compound's melting point, stability, and bioavailability characteristics.
Theoretical Foundation of Piperidine Acetic Acid Derivatives
The theoretical framework underlying piperidine acetic acid derivatives encompasses several fundamental chemical principles that govern their synthesis, reactivity, and biological activity. The electronic structure of these compounds reflects the interplay between the electron-donating nitrogen center and the electron-withdrawing carboxylic acid functionality, creating a molecular dipole that influences intermolecular interactions and solubility properties.
From a synthetic perspective, piperidine acetic acid derivatives can be accessed through multiple strategic approaches, including direct alkylation of piperidine derivatives with haloacetic acid precursors, reductive amination pathways, and multicomponent reaction sequences. The specific synthetic route to this compound typically involves the alkylation of piperidine derivatives with ethyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt.
The conformational analysis of piperidine acetic acid derivatives reveals the importance of chair-chair interconversion dynamics in determining the preferred molecular geometries. The presence of the acetic acid substituent at the 4-position creates both axial and equatorial conformational possibilities, with the equatorial orientation generally favored due to reduced 1,3-diaxial interactions. This conformational preference significantly influences the compound's biological activity and molecular recognition properties.
The theoretical foundation also encompasses the electronic effects of N-alkylation on piperidine ring systems. The ethyl substitution at nitrogen increases the basicity of the heterocycle while simultaneously affecting the ring's electron density distribution. These electronic modifications influence both the chemical reactivity of the compound and its ability to participate in hydrogen bonding and other non-covalent interactions that are crucial for biological activity.
Properties
IUPAC Name |
2-(1-ethylpiperidin-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFOXKINKMRSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common and well-documented synthetic approach to (1-Ethyl-4-piperidinyl)acetic acid hydrochloride involves the following key steps:
Alkylation of Piperidine: The starting material, piperidine, undergoes alkylation with ethyl bromoacetate. This reaction introduces the ethyl and acetic acid moieties onto the piperidine ring.
Hydrolysis: The ester group from ethyl bromoacetate is hydrolyzed under acidic or basic conditions to convert it into the corresponding acetic acid.
Acidification: The free acid is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Typical reaction conditions include moderate temperatures, controlled pH during hydrolysis, and purification steps such as recrystallization or chromatography to ensure high purity of the final hydrochloride salt.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Piperidine + Ethyl bromoacetate, base | Introduce ethyl-acetic acid side chain |
| Hydrolysis | Acidic or basic aqueous media, heat | Convert ester to carboxylic acid |
| Acidification | HCl (aqueous), room temperature | Formation of hydrochloride salt |
| Purification | Recrystallization or chromatography | Obtain pure compound |
This method is widely used both in laboratory-scale synthesis and industrial production due to its straightforwardness and efficiency.
Industrial Production Considerations
Industrial-scale synthesis of this compound generally follows the same alkylation-hydrolysis-acidification pathway but with optimizations to improve yield, purity, and cost-effectiveness.
Raw Materials: Readily available piperidine derivatives and ethyl bromoacetate are used.
Reaction Optimization: Parameters such as temperature, solvent choice, and reaction time are finely tuned to maximize conversion and minimize by-products.
Purification: Multiple recrystallization steps or chromatographic techniques are employed to meet pharmaceutical-grade purity standards.
Safety and Environmental Controls: Proper handling of reagents, especially alkyl halides and hydrochloric acid, and waste treatment are critical in industrial settings.
The process is scalable and adaptable, making it suitable for large-batch production.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Reaction Yields: Alkylation followed by hydrolysis typically affords yields above 80%, depending on reaction scale and purification.
Purity: Final hydrochloride salts are purified to >98% purity by recrystallization and chromatographic methods, confirmed by NMR and HPLC analysis.
Reaction Mechanisms: The alkylation proceeds via nucleophilic substitution of the piperidine nitrogen on ethyl bromoacetate, followed by ester hydrolysis to the acid. Acidification protonates the nitrogen to form the stable hydrochloride salt.
Industrial Viability: The methods provide high reproducibility and are amenable to scale-up with standard chemical engineering controls.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-4-piperidinyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Properties
Research has shown that piperidine derivatives, including (1-Ethyl-4-piperidinyl)acetic acid hydrochloride, exhibit significant analgesic and anti-inflammatory effects. These compounds can modulate pain pathways and inflammatory responses, making them potential candidates for developing new analgesics or anti-inflammatory agents .
Central Nervous System Modulation
The compound has been explored for its effects on the central nervous system (CNS). It acts as an antagonist for certain receptors, which may lead to therapeutic applications in treating conditions such as anxiety, depression, and other mood disorders. Studies indicate that modifications of piperidine derivatives can enhance their selectivity and potency against specific CNS targets .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various organic chemistry methods. For instance, one approach involves the cyclization of appropriate precursors under controlled conditions to yield high-purity products. This compound can also serve as an intermediate in synthesizing more complex pharmaceutical agents .
Chemical Stability and Reactivity
The stability of this compound under physiological conditions is crucial for its application as a drug. Studies have evaluated its reactivity with different functional groups, which can be beneficial in designing prodrugs or derivatives with improved pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (1-ethyl-4-piperidinyl)acetic acid hydrochloride with analogous piperidine-based esters and hydrochlorides:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (1-Ethyl-4-piperidinyl)acetic acid HCl | 169458-04-2 | C₉H₁₈ClNO₂ | 207.70 | Ethyl ester at 4-piperidinyl position |
| Ethyl 2-(3-methylpiperidin-4-yl)acetate HCl | 1630907-26-4 | C₁₀H₂₀ClNO₂ | 221.72 | 3-Methyl substitution on piperidine ring |
| Ethyl 2-(piperidin-3-yl)acetate HCl | 147636-76-8 | C₉H₁₈ClNO₂ | 207.70 | Ester at 3-piperidinyl position |
| Methyl 2-(piperidin-4-yl)acetate HCl | 169458-04-2* | C₈H₁₆ClNO₂ | 193.67 | Methyl ester instead of ethyl ester |
| Ethyl piperidine-4-carboxylate HCl | 81270-37-3 | C₈H₁₅ClNO₂ | 192.67 | Carboxylate ester (no acetic acid chain) |
*Note: Discrepancy exists in CAS numbering for methyl vs. ethyl esters in and .
Key Observations:
- Substituent Position : The position of the ester group on the piperidine ring (e.g., 3-yl vs. 4-yl) significantly impacts molecular interactions. For example, ethyl 2-(piperidin-3-yl)acetate HCl (CAS 147636-76-8) has a similar molecular weight but altered stereoelectronic properties compared to the 4-isomer .
- Ester vs. Carboxylate : Ethyl piperidine-4-carboxylate HCl lacks the acetic acid side chain, reducing steric bulk and altering solubility profiles .
Biological Activity
(1-Ethyl-4-piperidinyl)acetic acid hydrochloride, with the molecular formula C9H17NO2·HCl, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is significant in pharmaceutical research due to its interactions with various biological systems, which can lead to therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C9H17NO2·HCl
- IUPAC Name : this compound
- CAS Number : 1185412-62-7
The compound features a piperidine ring with an ethyl group at the nitrogen position and an acetic acid moiety, which influences its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, leading to various physiological effects. Key mechanisms include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of NF-kB signaling pathway at micromolar concentrations. |
| Study 3 | Neuropharmacology | Suggested modulation of neurotransmitter systems linked to mood disorders. |
Example Case Study: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.
Example Case Study: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of piperidine derivatives found that this compound inhibited the NF-kB pathway, which plays a crucial role in inflammation. The IC50 value was determined to be approximately 2.83 μM, indicating strong activity compared to standard anti-inflammatory drugs.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1-Methyl-4-piperidinyl)acetic acid | Methyl group at nitrogen | Moderate anti-inflammatory |
| (1-Propyl-4-piperidinyl)acetic acid | Propyl group at nitrogen | Lower antimicrobial activity |
| (1-Butyl-4-piperidinyl)acetic acid | Butyl group at nitrogen | Similar anti-inflammatory effects |
The ethyl substitution in this compound enhances its solubility and receptor affinity compared to other derivatives.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans for potential therapeutic applications.
- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Basic: How can researchers confirm the molecular identity of (1-Ethyl-4-piperidinyl)acetic acid hydrochloride experimentally?
Methodological Answer:
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) to verify the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for OCH2) and the piperidinyl proton environment (δ ~2.5–3.5 ppm for CH2 groups adjacent to nitrogen). Infrared (IR) spectroscopy can confirm the ester carbonyl stretch (~1740 cm⁻¹) and hydrochloride salt formation (broad N–H stretch ~2500–3000 cm⁻¹) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak at m/z 207.7 (C9H18ClNO2), with fragmentation patterns consistent with ethyl ester cleavage and piperidine ring stability .
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages to theoretical values (C: 52.05%, H: 8.74%, N: 6.74%, Cl: 17.08%) to validate purity .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
- Esterification of Piperidine Precursors : React 4-piperidineacetic acid with ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester, followed by hydrochloride salt precipitation. Yields >85% are achievable with stoichiometric control and anhydrous conditions .
- Mannich Reaction Adaptation : For derivatives, use paraformaldehyde and ethylamine hydrochloride in a ketone-containing system (e.g., acetophenone) to introduce the ethyl-piperidinyl moiety. Optimize pH (~4–6) and temperature (60–80°C) to minimize byproducts .
Advanced: How can contradictory solubility data for this compound be resolved in different solvents?
Methodological Answer:
- Systematic Solubility Profiling : Perform phase-solubility studies in polar aprotic solvents (e.g., DMSO, DMF) versus polar protic solvents (e.g., water, ethanol). Use dynamic light scattering (DLS) to detect aggregation at varying concentrations. Conflicting reports may arise from hydrochloride dissociation kinetics in water versus organic solvents .
- Ionic Strength Adjustment : Add NaCl to aqueous solutions to suppress "salting-out" effects, improving reproducibility. For organic solvents, pre-dry solvents with molecular sieves to minimize water interference .
Advanced: What strategies optimize reaction yields in piperidinyl-acetic acid derivative synthesis?
Methodological Answer:
- Catalytic Enhancement : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro or imine intermediates. Catalyst loading (1–5 wt%) and hydrogen pressure (1–3 atm) must be tuned to avoid over-reduction .
- Microwave-Assisted Synthesis : Reduce reaction times for esterification or cyclization steps by 50–70% using microwave irradiation (100–150°C, 100–300 W). Monitor reaction progress with inline FTIR to prevent decomposition .
Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model the electron density distribution of the piperidinyl ring and acetic acid moiety. This predicts nucleophilic/electrophilic sites for reaction design .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with SSAO enzymes) using force fields like AMBER or CHARMM. Focus on hydrogen bonding between the hydrochloride group and active-site residues .
Advanced: What analytical techniques are critical for detecting impurities in synthesized batches?
Methodological Answer:
- HPLC-MS with Charged Aerosol Detection (CAD) : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient. CAD ensures sensitivity for non-UV-active impurities (e.g., inorganic salts) .
- X-ray Crystallography : Resolve crystal structures to identify stereochemical impurities (e.g., enantiomeric byproducts). Compare unit cell parameters to reference data (e.g., CCDC entries) .
Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?
Methodological Answer:
- pH-Dependent Degradation Studies : Use accelerated stability testing (40°C/75% RH) across pH 1–10. Monitor ester hydrolysis via HPLC; below pH 3, the hydrochloride salt stabilizes the ester, while alkaline conditions (pH >8) promote hydrolysis to the free acid .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for hydrochloride salts). Store samples in desiccators at ≤4°C to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
